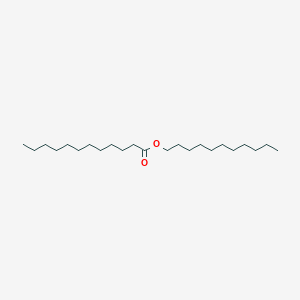

Dodecanoic acid, undecyl ester

概要

説明

Dodecanoic acid, undecyl ester, also known as lauryl laurate, is an ester formed from dodecanoic acid and undecanol. It is a colorless to pale yellow liquid with a faint odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient and skin-conditioning properties .

作用機序

Target of Action

Dodecanoic acid, undecyl ester, also known as undecyl dodecanoate, primarily targets a range of microorganisms . It has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal strains .

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition . The compound’s antimicrobial activity varies depending on the species of the organisms .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in the inhibition of the growth and proliferation of targeted microorganisms .

Result of Action

The primary result of undecyl dodecanoate’s action is the inhibition of targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating their harmful effects . The compound has been found to cause significant morphological changes in these organisms, including cell distortion and destruction .

Action Environment

The action of undecyl dodecanoate can be influenced by various environmental factors. For instance, the compound has been isolated from oil-contaminated sites, suggesting that it may be particularly effective in such environments . .

生化学分析

Biochemical Properties

Dodecanoic acid, undecyl ester is involved in several biochemical reactions . It has been characterized as a biosurfactant, a compound that reduces surface tension and increases solubility, which can enhance the bioavailability of certain molecules .

Cellular Effects

The cellular effects of this compound are diverse and complex. It has been found to have antimicrobial activity, inhibiting the growth of certain bacteria and fungi . This suggests that this compound may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ester. Esters are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in fatty acid metabolism . It is known to interact with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

Dodecanoic acid, undecyl ester can be synthesized through the esterification of dodecanoic acid with undecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and simplify the separation of the catalyst from the product .

化学反応の分析

Types of Reactions

Dodecanoic acid, undecyl ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Acid or base catalysts, such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride or similar reducing agents

Major Products Formed

Hydrolysis: Dodecanoic acid and undecanol.

Transesterification: Different esters and alcohols depending on the reactants used.

Reduction: Undecanol and dodecanol

科学的研究の応用

Dodecanoic acid, undecyl ester has various applications in scientific research:

類似化合物との比較

Similar Compounds

Dodecanoic acid, dodecyl ester: Similar in structure but with a different alcohol component.

Dodecanoic acid, methyl ester: A smaller ester with different physical properties.

Undecanoic acid, undecyl ester: Similar ester but with a different acid component

Uniqueness

Dodecanoic acid, undecyl ester is unique due to its specific combination of dodecanoic acid and undecanol, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient and antimicrobial agent compared to other similar esters .

特性

IUPAC Name |

undecyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNXONYKMEEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)

![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)

![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)

![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)